molecular formula C14H10F3N3 B6613993 1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine CAS No. 1038374-39-8

1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine

Cat. No.: B6613993
CAS No.: 1038374-39-8
M. Wt: 277.24 g/mol
InChI Key: BRWKSJBNAPXREO-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various therapeutic applications. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry .

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, the compound can inhibit specific enzymes or proteins involved in disease processes, such as kinases or proteases .

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)19-13(20)18/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKSJBNAPXREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038374-39-8
Record name 1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine
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